molecular formula C11H15NO2 B8252088 5-(Cyclopropylmethoxy)-2-methoxyaniline

5-(Cyclopropylmethoxy)-2-methoxyaniline

Cat. No.: B8252088
M. Wt: 193.24 g/mol
InChI Key: ZXGWUCZDXKTTQA-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-methoxyaniline is an organic compound that features a cyclopropylmethoxy group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxyaniline.

    Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-methoxyaniline with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: The methoxy and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    Cyclopropylmethylaniline: Lacks the methoxy group, affecting its electronic properties.

    5-Methoxy-2-anisidine: Similar structure but with different substituents affecting its reactivity.

Uniqueness

5-(Cyclopropylmethoxy)-2-methoxyaniline is unique due to the presence of both the cyclopropylmethoxy and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the design of new materials and bioactive molecules.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-5-4-9(6-10(11)12)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGWUCZDXKTTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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